molecular formula C15H16FN3O2 B2601549 2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1797864-70-0

2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2601549
CAS No.: 1797864-70-0
M. Wt: 289.31
InChI Key: HYUYLPZRSGGCRS-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a fluorinated acetamide derivative featuring a pyrazole core substituted with an oxolane (tetrahydrofuran) ring at the N1 position and a 2-fluorophenyl group at the acetamide moiety. Its structural uniqueness lies in the combination of a pyrazole ring, fluorinated aromatic system, and an oxygenated tetrahydrofuran substituent, which may influence its physicochemical properties, target binding, and metabolic stability .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-14-4-2-1-3-11(14)7-15(20)18-12-8-17-19(9-12)13-5-6-21-10-13/h1-4,8-9,13H,5-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUYLPZRSGGCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The final step involves the coupling of the fluorinated phenyl group with the pyrazole and oxolane moieties under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and pyrazole ring are known to interact with various enzymes and receptors, modulating their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its effects at the molecular level.

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Chlorine Substitution : The 2-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to chlorinated analogues (e.g., ), which are more electronegative and prone to dehalogenation .
  • Oxolane vs.
  • Biological Activity: Pyrazole-acetamides with electron-withdrawing groups (e.g., cyano in ) exhibit insecticidal activity, whereas fluorinated derivatives (e.g., ) are linked to CNS targets like acetylcholinesterase .

Comparative Reactivity :

  • The oxolane-substituted pyrazole in the target compound may exhibit reduced steric hindrance compared to bulkier substituents (e.g., 4-nitrophenyl in ), facilitating easier functionalization .
  • Fluorine at the ortho position (2-fluorophenyl) may sterically hinder rotation, affecting binding pocket interactions compared to para-substituted analogues .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Metazachlor
LogP ~2.8 (predicted) ~3.2 3.5
Water Solubility Moderate Low Very low
Metabolic Stability High (fluorine) Moderate (chlorine) Low (rapid degradation)
  • Lipophilicity : The target compound’s lower LogP compared to metazachlor suggests improved aqueous solubility, critical for bioavailability .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism enhances the half-life relative to chlorinated analogues .

Biological Activity

2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a fluorophenyl group with a pyrazole moiety linked to an oxolane ring. This structural configuration is believed to enhance its biological activity by facilitating interactions with specific biological targets.

Research indicates that this compound functions primarily as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to play critical roles in various signaling pathways by preventing the breakdown of cyclic nucleotides, thereby enhancing their effects in cellular processes such as inflammation and cell proliferation .

Inhibition of Phosphodiesterase

A study highlighted the compound's effectiveness as a phosphodiesterase 4 (PDE4) inhibitor, which is significant in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting PDE4, the compound increases levels of cyclic AMP (cAMP), leading to reduced inflammation and improved respiratory function .

Anticancer Properties

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The compound's ability to modulate these pathways makes it a candidate for further development in cancer therapy .

Study on Inflammatory Response

A clinical trial investigated the anti-inflammatory effects of this compound in patients with COPD. Results demonstrated a significant reduction in inflammatory markers and improved lung function, suggesting its potential as a therapeutic agent for respiratory conditions .

Anticancer Efficacy

In another study, researchers evaluated the anticancer activity of this compound against breast cancer cells. The findings indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, underscoring its potential utility in oncology .

Data Tables

Biological Activity Effect Reference
PDE4 InhibitionReduces inflammation
Cytotoxicity in Cancer CellsInduces apoptosis
Anti-inflammatory EffectsImproves lung function

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